molecular formula C10H15NO B091729 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-77-4

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B091729
CAS No.: 18870-77-4
M. Wt: 165.23 g/mol
InChI Key: UNLWGQOETWJJKI-UHFFFAOYSA-N
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Description

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H15NO. It belongs to the pyrrole family, which is known for its aromatic properties and biological significance. This compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrrole ring, along with an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylpyrrole with isopropyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, due to the electron-donating effects of the isopropyl and methyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products:

    Oxidation: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

    Reduction: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-methanol

Scientific Research Applications

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form with distinct reactivity and applications.

    1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-methanol: A reduced form with different functional properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2,5-dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)11-8(3)5-10(6-12)9(11)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWGQOETWJJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368762
Record name 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18870-77-4
Record name 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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